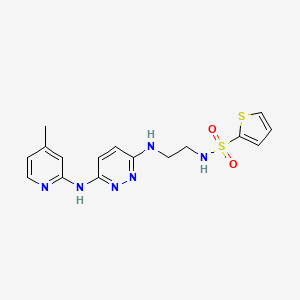

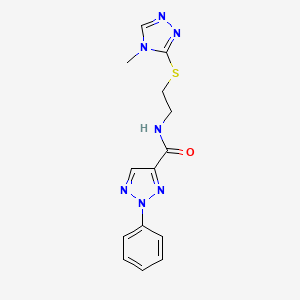

![molecular formula C17H20N4O3 B2846716 N-(1-(5-甲基-1H-嘧啶-3-基)哌啶-4-基)苯并[d][1,3]二噁烷-5-甲酰胺 CAS No. 2034208-17-6](/img/structure/B2846716.png)

N-(1-(5-甲基-1H-嘧啶-3-基)哌啶-4-基)苯并[d][1,3]二噁烷-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a dioxole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals. Dioxole is a heterocyclic compound composed of two oxygen atoms and three carbon atoms forming a five-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The dioxole ring could be formed through a ring-closing etherification .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and dioxole rings are aromatic and planar, while the piperidine ring is not aromatic and has a puckered conformation .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole ring could undergo electrophilic substitution at the 3-position, while the piperidine ring could undergo reactions typical of secondary amines, such as acylation or alkylation .科学研究应用

分子相互作用和构效关系

研究揭示了类似化合物与大麻素受体的分子相互作用,提供了构象分析和构效关系的见解。例如,对结构相似的拮抗剂 SR141716 的研究表明,它对 CB1 大麻素受体具有强大且选择性的拮抗特性。该研究利用分子轨道方法和比较分子场分析 (CoMFA) 来了解构象和与受体的相互作用,为 CB1 受体配体的药效团模型开发奠定了基础 (Shim et al., 2002)。

合成和药代动力学表征

另一个应用领域涉及化合物的合成、药代动力学表征和评估,以了解它们对乳腺肿瘤转移的影响。针对特定受体的虚拟筛选工作已导致识别出对乳腺癌具有潜在治疗作用的化合物,展示了该化合物阻断血管生成和抑制细胞生长的能力 (Wang et al., 2011)。

抗结核活性

进一步的研究表明了噻唑-氨基哌啶杂化类似物的合成和评估,展示了它们对结核分枝杆菌的抑制作用。这些研究有助于了解新化合物作为抗结核药剂的潜力,突出了它们在体外实验中的活性,并为开发针对结核病的新疗法提供了方向 (Jeankumar et al., 2013)。

抗炎和镇痛剂

此外,还对源自天然化合物如维斯那京酮和凯林酮的苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶进行了研究。这些化合物显示出显着的 COX-2 抑制活性、镇痛和抗炎特性,表明它们作为炎性疾病治疗剂的潜力 (Abu‐Hashem et al., 2020)。

抗病毒活性

苯甲酰基 5-氨基吡唑及其稠合杂环的合成已被探索其抗禽流感病毒活性。这项研究表明了这些化合物在治疗病毒感染,特别是对 H5N1 亚型的治疗中的潜力,在体外表现出显着的抗病毒活性 (Hebishy et al., 2020)。

未来方向

属性

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-11-8-16(20-19-11)21-6-4-13(5-7-21)18-17(22)12-2-3-14-15(9-12)24-10-23-14/h2-3,8-9,13H,4-7,10H2,1H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBUWHHTLJZDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2846633.png)

![1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide](/img/structure/B2846640.png)

![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)

![N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2846654.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2846655.png)